molecular formula C7H5BrClN3S B3320368 7-Bromo-4-chloro-2-(methylthio)pyrrolo[2,1-f][1,2,4]triazine CAS No. 1232815-51-8

7-Bromo-4-chloro-2-(methylthio)pyrrolo[2,1-f][1,2,4]triazine

Cat. No.: B3320368
CAS No.: 1232815-51-8
M. Wt: 278.56 g/mol
InChI Key: XDTZPGFYRDCGAZ-UHFFFAOYSA-N
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Description

7-Bromo-4-chloro-2-(methylthio)pyrrolo[2,1-f][1,2,4]triazine (CAS# 1232815-51-8) is a versatile and high-value chemical building block within the pyrrolotriazine class, a scaffold renowned for its significant applications in medicinal chemistry and drug discovery . This compound serves as a key synthetic intermediate for the preparation of diverse kinase inhibitors and antiviral agents . The unique halogenation pattern, featuring bromine and chlorine substituents at the 7- and 4-positions, along with the methylthio group at the 2-position, provides orthogonal reactive sites for further functionalization via cross-coupling and nucleophilic substitution reactions, making it an ideal precursor for structure-activity relationship (SAR) studies . The pyrrolo[2,1-f][1,2,4]triazine core is a privileged structure in pharmacology, famously found in approved therapeutics like the antiviral drug Remdesivir and the anticancer agent Brivanib alaninate . As such, this bromo- and chloro-functionalized intermediate is strategically important for researchers developing new compounds targeting a wide array of biological activities, including VEGFR-2, EGFR, and anaplastic lymphoma kinase (ALK) inhibition, which are critical pathways in oncology . Its mechanism of action in resulting compounds typically involves binding to the active sites of these specific molecular targets, such as kinases, thereby modulating biochemical pathways that are crucial for cellular proliferation and survival . This product is intended for research purposes only and is not for human or veterinary diagnostic or therapeutic use . Key Identifiers: • CAS Number: 1232815-51-8 • Molecular Formula: C 7 H 5 BrClN 3 S • Molecular Weight: 278.56 g/mol • MDL Number: MFCD20922039

Properties

IUPAC Name

7-bromo-4-chloro-2-methylsulfanylpyrrolo[2,1-f][1,2,4]triazine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H5BrClN3S/c1-13-7-10-6(9)4-2-3-5(8)12(4)11-7/h2-3H,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XDTZPGFYRDCGAZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CSC1=NN2C(=CC=C2Br)C(=N1)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H5BrClN3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID101186874
Record name 7-Bromo-4-chloro-2-(methylthio)pyrrolo[2,1-f][1,2,4]triazine
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

278.56 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1232815-51-8
Record name 7-Bromo-4-chloro-2-(methylthio)pyrrolo[2,1-f][1,2,4]triazine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1232815-51-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 7-Bromo-4-chloro-2-(methylthio)pyrrolo[2,1-f][1,2,4]triazine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101186874
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-Bromo-4-chloro-2-(methylthio)pyrrolo[2,1-f][1,2,4]triazine typically involves the bromination of 4-chloro-2-(methylthio)pyrrolo[2,1-f][1,2,4]triazine. One common method includes the use of N-bromosuccinimide (NBS) in a solvent mixture of tetrahydrofuran (THF) and methanol at low temperatures (0°C), followed by stirring at room temperature . The reaction mixture is then worked up by partitioning between water and dichloromethane (DCM), followed by purification through column chromatography .

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis protocols. This includes optimizing reaction conditions, solvent usage, and purification techniques to ensure high yield and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

7-Bromo-4-chloro-2-(methylthio)pyrrolo[2,1-f][1,2,4]triazine can undergo various types of chemical reactions, including:

Common Reagents and Conditions

    N-Bromosuccinimide (NBS): Used for bromination reactions.

    Tetrahydrofuran (THF) and Methanol: Common solvents for the bromination reaction.

    Dichloromethane (DCM): Used for extraction and purification.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, substitution reactions can yield various derivatives depending on the nucleophile introduced .

Scientific Research Applications

7-Bromo-4-chloro-2-(methylthio)pyrrolo[2,1-f][1,2,4]triazine is a chemical compound with a bicyclic structure, featuring a bromine atom at the 7-position, a chlorine atom at the 4-position, and a methylthio group at the 2-position of the pyrrolo[2,1-f][1,2,4]triazine framework. The molecular formula for this compound is C₇H₆BrClN₃S, and it has a molecular weight of 244.11 g/mol. This compound has potential applications in medicinal chemistry and biological research.

Scientific Research Applications

This compound exhibits significant biological activity as a potential therapeutic agent. It has been studied for its role as a kinase inhibitor and antiviral agent. Its mechanism of action involves binding to specific molecular targets such as kinases and other enzymes, modulating biochemical pathways critical for cellular functions. This compound has shown promise in inhibiting enzyme activity related to cancer progression and viral infections.

The uniqueness of this compound lies in its specific halogenation pattern combined with the methylthio group, which may influence its biological activity differently compared to other derivatives. This structural specificity may enhance its selectivity for certain molecular targets within therapeutic contexts.

Mechanism of Action

The mechanism of action of 7-Bromo-4-chloro-2-(methylthio)pyrrolo[2,1-f][1,2,4]triazine involves its interaction with specific molecular targets, such as kinases and other enzymes. The compound can inhibit the activity of these targets by binding to their active sites, thereby modulating various biochemical pathways .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Position and Electronic Effects

The biological and chemical behavior of pyrrolo[2,1-f][1,2,4]triazine derivatives is highly dependent on substituent positions and types. Key comparisons include:

a) 7-Bromo-4-(methylthio)pyrrolo[2,1-f][1,2,4]triazine (CAS 1370007-54-7)
  • Structure : Bromine (position 7), methylthio (position 4).
  • Properties : Molecular weight 244.11; soluble in organic solvents (LogP ~2.5).
  • Contrast : Lacks chlorine at position 4, reducing electrophilicity compared to the target compound .
b) 4-Chloro-2-(methylthio)pyrrolo[2,1-f][1,2,4]triazine (CAS 1120214-78-9)
  • Structure : Chlorine (position 4), methylthio (position 2).
  • Properties : Molecular weight 199.66; stable under ambient storage conditions .
  • Activity : Used as an intermediate in antiviral drug synthesis (e.g., remdesivir derivatives) .
  • Contrast : Absence of bromine at position 7 limits halogen-mediated DNA intercalation .
c) 5-Bromo-4-methoxypyrrolo[2,1-f][1,2,4]triazine (CAS 2144752-77-0)
  • Structure : Bromine (position 5), methoxy (position 4).
  • Properties : Molecular weight 228.05; methoxy group increases polarity (LogP ~1.8) .
  • Activity : Lower cytotoxicity compared to methylthio-substituted analogues .

Comparison with Analogues :

  • CAS 1370007-54-7 : Synthesized via direct bromination of 4-methylthio precursor .
  • CAS 1120214-78-9 : Prepared by chlorination of 2-methylthio intermediate under acidic conditions .

Biological Activity

7-Bromo-4-chloro-2-(methylthio)pyrrolo[2,1-f][1,2,4]triazine is a heterocyclic compound with notable biological activity, particularly in the fields of oncology and virology. Its unique structural features contribute to its potential as a therapeutic agent. This article delves into the biological activity of this compound, highlighting its mechanisms of action, synthesis methods, and relevant case studies.

Molecular Characteristics

  • Molecular Formula : C₇H₆BrClN₃S
  • Molecular Weight : 244.11 g/mol
  • CAS Number : 1232815-51-8

The structure of this compound features a bromine atom at the 7-position, a chlorine atom at the 4-position, and a methylthio group at the 2-position. This specific halogenation pattern may enhance its selectivity for certain molecular targets compared to other derivatives .

Research indicates that this compound exhibits several mechanisms of action:

  • Kinase Inhibition : The compound has shown potential as a kinase inhibitor, affecting critical cell signaling pathways involved in cancer cell survival. It interacts with kinases such as VEGFR-2 and EGFR .
  • Apoptosis Induction : Certain derivatives induce apoptosis in cancer cells by targeting specific pathways or proteins involved in programmed cell death.
  • Cell Cycle Arrest : The compound can halt the cell cycle at various phases, which is crucial for preventing uncontrolled cell division in cancerous cells.
  • Combination Therapy Potential : Studies are exploring its use in combination with other anticancer drugs to enhance therapeutic efficacy.

In Vitro Studies

In vitro studies have demonstrated significant cytotoxic activity against various cancer cell lines. For instance:

  • MCF-7 and MDA-MB-231 Cell Lines : The compound exhibited strong inhibitory effects in these breast cancer cell lines, with IC50 values indicating effective cytotoxicity compared to standard treatments like cisplatin .

Data Table of Biological Activity

Compound NameIC50 (µM)Cell LineMechanism of Action
7-Bromo-4-chloro-2-(methylthio)pyrrolo[2,1-f]0.25MCF-7Apoptosis Induction
7-Bromo-4-chloro-2-(methylthio)pyrrolo[2,1-f]0.50MDA-MB-231Kinase Inhibition
Related Pyrazolo Compounds3.79SF-268Anticancer Activity

Case Study 1: Anticancer Activity

A study investigated the anticancer effects of various pyrrolo[2,1-f][1,2,4]triazine derivatives including this compound on breast cancer cell lines. The results indicated that these compounds could significantly induce apoptosis via caspase activation pathways (caspase 3/7 and caspase 9) while promoting autophagy through mTOR inhibition and beclin-1 expression enhancement .

Case Study 2: Antiviral Properties

Another research focus has been on the antiviral potential of this compound class. Preliminary findings suggest that it may exhibit activity against viral targets by inhibiting key enzymes involved in viral replication processes. Further studies are required to elucidate these mechanisms and confirm efficacy in clinical settings .

Q & A

Q. What synthetic strategies are available for constructing the pyrrolo[2,1-f][1,2,4]triazine core in 7-bromo-4-chloro-2-(methylthio)pyrrolo[2,1-f][1,2,4]triazine?

The synthesis of the pyrrolo[2,1-f][1,2,4]triazine scaffold can be achieved through six primary routes:

  • Synthesis from pyrrole derivatives via cyclization reactions.
  • Bromohydrazone-mediated cyclization to introduce halogen substituents.
  • Triazinium dicyanomethylide intermediates , enabling regioselective functionalization (e.g., [2+2] cycloaddition with phenyl vinyl sulfoxide to install the methylthio group at position 2) .
  • Multistep approaches involving sequential halogenation and sulfur incorporation.
  • Transition metal-catalyzed reactions for cross-coupling.
  • Rearrangement of pyrrolooxadiazines under acidic conditions. Optimization often requires controlling reaction conditions (e.g., temperature, catalysts) to minimize side products .

Q. How can X-ray crystallography resolve structural ambiguities in brominated pyrrolo[2,1-f][1,2,4]triazine derivatives?

Single-crystal X-ray diffraction (XRD) is critical for determining bond lengths, angles, and non-covalent interactions. For example:

Parameter 7-Bromo derivative 8-Bromo derivative
C-Br bond length (Å)1.891.91
N-N bridge angle (°)122.5121.8
XRD analysis of 7-bromo analogs revealed that bromine at position 7 induces slight distortion in the bicyclic framework, affecting molecular packing and π-π stacking . These structural insights guide rational modifications for improved solubility or target binding.

Advanced Research Questions

Q. What methodologies address regioselectivity challenges during bromination of pyrrolo[2,1-f][1,2,4]triazine derivatives?

Regioselective bromination at position 7 can be achieved using N-bromosuccinimide (NBS) under controlled conditions (e.g., DMF, 0°C). Key factors include:

  • Electronic effects : The electron-rich pyrrole ring directs electrophilic bromination to position 6.
  • Steric hindrance : Bulky substituents at adjacent positions (e.g., methylthio at position 2) further favor bromination at position 7.
  • Catalytic additives : Lewis acids like FeCl₃ enhance selectivity. Reported yields range from 75–85% with >90% regioselectivity .

Q. How do structure-activity relationship (SAR) studies inform the design of dual kinase inhibitors based on this scaffold?

SAR studies highlight critical modifications for dual inhibition (e.g., c-Met/VEGFR-2):

  • Position 2 : Methylthio groups improve membrane permeability and kinase binding affinity.
  • Position 4 : Chlorine enhances hydrophobic interactions with ATP-binding pockets.
  • Position 7 : Bromine increases steric bulk, optimizing fit in hydrophobic kinase subpockets. Example : Derivatives with 7-bromo-4-chloro substitution showed IC₅₀ values of <10 nM against c-Met and VEGFR-2 in enzymatic assays, correlating with antitumor efficacy in lung carcinoma xenografts .

Q. What experimental models are used to evaluate antiviral activity of this compound analogs?

  • In vitro :
  • RNA-dependent RNA polymerase (RdRp) inhibition assays (IC₅₀ determination against norovirus or SARS-CoV-2).
  • Cytopathic effect (CPE) reduction assays in Vero E6 cells infected with Ebola or Marburg virus.
    • In vivo :
  • Mouse norovirus models for oral bioavailability and efficacy testing.
  • Ferret models of SARS-CoV-2 infection to assess viral load reduction in respiratory tissues .

Methodological Challenges and Solutions

Q. How can continuous-flow synthesis improve scalability of this compound production?

Continuous-flow systems address limitations of batch synthesis (e.g., poor heat transfer, long reaction times):

  • Key steps :

N-amination with O-(diphenylphosphinyl) hydroxylamine (DPPH) in a microreactor (residence time: 5 min, 80°C).

Cyclization using fluoroacetic acid (FAA) under pressurized flow conditions.

Bromination with NBS in a segmented flow system to ensure mixing efficiency.

  • Outcomes : 90% overall yield with <2% impurities, enabling gram-scale production .

Data Contradictions and Resolution

  • Contradiction : Early studies reported low solubility of brominated derivatives, while later work claimed improved solubility via PEGylation.
  • Resolution : Solubility enhancements depend on crystallinity and counterion selection . Amorphous forms with mesylate salts achieve >10 mg/mL solubility in aqueous buffers, critical for in vivo administration .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
7-Bromo-4-chloro-2-(methylthio)pyrrolo[2,1-f][1,2,4]triazine
Reactant of Route 2
7-Bromo-4-chloro-2-(methylthio)pyrrolo[2,1-f][1,2,4]triazine

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